molecular formula C15H18ClN3O2 B12689070 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- CAS No. 107659-16-5

1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-

Cat. No.: B12689070
CAS No.: 107659-16-5
M. Wt: 307.77 g/mol
InChI Key: SBUDRZGQCZUKHG-UHFFFAOYSA-N
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Description

1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, a chlorophenyl group, and a triazole ring

Preparation Methods

The synthesis of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl) intermediate, followed by the introduction of the hexanone moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Addition: The triazole ring can participate in cycloaddition reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparison with Similar Compounds

1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:

    1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-imidazol-1-ylmethyl)-: Similar structure but with an imidazole ring instead of a triazole ring.

    1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-pyrazol-1-ylmethyl)-: Similar structure but with a pyrazole ring instead of a triazole ring.

The uniqueness of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- lies in its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

107659-16-5

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexan-1-one

InChI

InChI=1S/C15H18ClN3O2/c1-2-3-8-15(21,9-19-11-17-10-18-19)14(20)12-4-6-13(16)7-5-12/h4-7,10-11,21H,2-3,8-9H2,1H3

InChI Key

SBUDRZGQCZUKHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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